molecular formula C26H25N3O5S B3008055 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone CAS No. 898454-23-4

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B3008055
CAS No.: 898454-23-4
M. Wt: 491.56
InChI Key: IAJIEPFHMWXBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H25N3O5S and its molecular weight is 491.56. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis

Research by Nematollahi et al. (2014) explores electrochemical syntheses of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, including compounds structurally related to the chemical . The process involves the oxidation of hydroquinone derivatives in the presence of arylsulfinic acids, leading to Michael addition reactions and the formation of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives (Nematollahi, Momeni, & Khazalpour, 2014).

Antimicrobial Studies

Patel and Agravat (2009) conducted a study synthesizing pyridine derivatives, including piperazin-1-yl ethanones, to screen for antimicrobial activity. Their findings suggest the potential of such compounds, including those structurally similar to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone, in the field of antimicrobial research (Patel & Agravat, 2009).

Corrosion Inhibition

Singaravelu and Bhadusha (2022) investigated a novel organic compound structurally related to the chemical for its effectiveness as a corrosion inhibitor on mild steel in acidic medium. The compound demonstrated significant inhibition efficiency, indicating potential applications of similar compounds in corrosion prevention (Singaravelu & Bhadusha, 2022).

Synthesis and Biological Assays

A study by Hussain et al. (2017) focused on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, similar to the chemical . These compounds were evaluated for enzyme inhibitory activity and antimicrobial potential, indicating their utility in therapeutic applications (Hussain et al., 2017).

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c30-25(27-12-14-28(15-13-27)26(31)23-11-6-16-34-23)18-29-17-24(21-9-4-5-10-22(21)29)35(32,33)19-20-7-2-1-3-8-20/h1-11,16-17H,12-15,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJIEPFHMWXBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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